molecular formula C13H11N3O2S2 B2793580 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide CAS No. 2034530-24-8

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2793580
CAS No.: 2034530-24-8
M. Wt: 305.37
InChI Key: YELKIIXGTQSXIW-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a 4-oxothieno[3,2-d]pyrimidine core linked via an ethyl chain to a thiophene-3-carboxamide group. This structure combines a pyrimidine ring fused with a thiophene moiety, which is known to confer diverse pharmacological properties, including anti-inflammatory and enzyme inhibitory activities .

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c17-12(9-1-5-19-7-9)14-3-4-16-8-15-10-2-6-20-11(10)13(16)18/h1-2,5-8H,3-4H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELKIIXGTQSXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to the therapeutic effects observed in preclinical studies .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Thieno[3,2-d]pyrimidin-4-one Derivatives
  • Benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives (e.g., compounds 1–11 in ): These compounds share the thienopyrimidinone core but feature sulfonamide thio-substituents at the 2-position. Key Differences: The target compound replaces the sulfonamide group with a thiophene-3-carboxamide moiety. Biological Activity: The sulfonamide derivatives inhibit COX-2, iNOS, and ICAM-1 expression in inflamed cells, with IC50 values in the micromolar range .
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): Structural similarity includes the 4-oxothienopyrimidine core but substitutes the thiophene carboxamide with an acetamide group bearing a dimethoxyphenyl ethyl chain. Key Differences: The fluorophenyl group at the 7-position may enhance lipophilicity compared to the target compound’s unsubstituted thiophene. This could influence pharmacokinetic properties like membrane permeability .
Pyrimidine and Thiophene Hybrids
  • Ethyl 2-[2-(methylsulfanyl)-4-oxo-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (): Features an annulated thiopyrano-thienopyrimidine system with a methylsulfanyl group.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one Thiophene-3-carboxamide, ethyl linker Inferred anti-inflammatory N/A
Benzothieno[3,2-d]pyrimidin-4-one (1–11) Benzothienopyrimidinone Sulfonamide thio-groups COX-2 inhibition (IC50 ~1–5 µM)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-... Thieno[3,2-d]pyrimidin-4-one Acetamide, fluorophenyl Unknown (structural analog)
Ethyl 2-[2-(methylsulfanyl)-4-oxo-... Annulated thiopyrano-thienopyrimidine Methylsulfanyl, ester group Synthetic intermediate

Biological Activity

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N4O2S2
  • Molecular Weight : 304.39 g/mol

Biological Activity Overview

The compound exhibits significant biological activities, particularly as an anticancer agent. It has been evaluated for its effects on various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene and thieno[3,2-d]pyrimidine possess potent antiproliferative effects. For instance:

  • In Vitro Studies :
    • Cytotoxicity : The compound showed IC50 values indicating effective cytotoxicity against HepG2 and PC-3 cell lines. For example, one study reported IC50 values of 3.105 μM for HepG2 and 2.15 μM for PC-3 cells for related compounds .
    • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways such as VEGFR-2 and AKT, leading to apoptosis in cancer cells. The compound induced S phase cell cycle arrest and increased levels of active caspase-3, a marker of apoptosis .

Mechanistic Insights

The biological activity can be attributed to several mechanisms:

  • VEGFR-2 Inhibition : Compounds similar to this compound have shown significant inhibition of VEGFR-2 with IC50 values as low as 0.075 μM .
  • AKT Pathway Modulation : The inhibition of the AKT pathway is crucial for inducing apoptosis in cancer cells. This was evidenced by a notable increase in apoptosis markers following treatment with the compound .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Liver Cancer : In a study evaluating various thiophene derivatives, this compound showed promising results in inhibiting liver cancer cell proliferation .
    CompoundCell LineIC50 (μM)Mechanism
    1HepG23.105VEGFR-2 Inhibition
    2PC-32.15AKT Pathway Inhibition

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